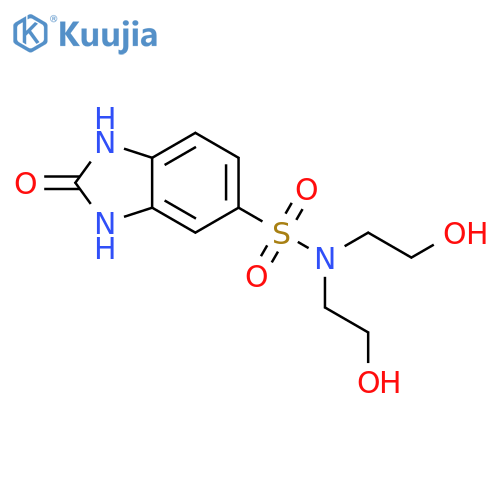

Cas no 708234-03-1 (N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide)

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

- 708234-03-1

- CCG-120415

- N,N-bis(2-hydroxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

- F1566-1021

- AKOS000593756

- NCGC00674599-01

- N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

- 1H-Benzimidazole-5-sulfonamide, 2,3-dihydro-N,N-bis(2-hydroxyethyl)-2-oxo-

-

- インチ: 1S/C11H15N3O5S/c15-5-3-14(4-6-16)20(18,19)8-1-2-9-10(7-8)13-11(17)12-9/h1-2,7,15-16H,3-6H2,(H2,12,13,17)

- InChIKey: FLDKYRLZDROXHJ-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NC2=CC=C(S(N(CCO)CCO)(=O)=O)C=C2N1

計算された属性

- せいみつぶんしりょう: 301.07324176g/mol

- どういたいしつりょう: 301.07324176g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 444

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 127Ų

- 疎水性パラメータ計算基準値(XlogP): -1.7

じっけんとくせい

- 密度みつど: 1.501±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 11.37±0.30(Predicted)

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1566-1021-10μmol |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide |

708234-03-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1566-1021-3mg |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide |

708234-03-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1566-1021-15mg |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide |

708234-03-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1566-1021-25mg |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide |

708234-03-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1566-1021-2mg |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide |

708234-03-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1566-1021-2μmol |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide |

708234-03-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1566-1021-10mg |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide |

708234-03-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1566-1021-1mg |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide |

708234-03-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1566-1021-20μmol |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide |

708234-03-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1566-1021-4mg |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide |

708234-03-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamideに関する追加情報

Compound CAS No. 708234-03-1: N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

The compound N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide (CAS No. 708234-03-1) is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in chemical synthesis and biological activity. The benzodiazole core of this molecule contributes to its unique electronic properties, making it a valuable compound in the development of advanced materials and pharmaceuticals.

Recent studies have highlighted the importance of benzodiazole derivatives in the field of optoelectronics. The incorporation of the sulfonamide group in this compound enhances its solubility and stability, making it an ideal candidate for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Researchers have demonstrated that the N,N-bis(2-hydroxyethyl) substituents significantly improve the charge transport properties of the molecule, enabling efficient electron mobility in device architectures.

In the pharmaceutical industry, N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has shown promise as a potential drug delivery agent. The hydroxyl groups present in the molecule facilitate hydrogen bonding, which is crucial for drug targeting and controlled release mechanisms. Furthermore, the benzodiazole ring has been associated with anti-inflammatory and antioxidant properties, making this compound a subject of interest in medicinal chemistry.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzodiazole ring through condensation reactions and the subsequent introduction of the sulfonamide group via nucleophilic substitution. Recent advancements in catalysis have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.

From an environmental perspective, N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide exhibits biodegradability under specific conditions, which is a critical factor for its sustainable use in industrial applications. Studies have shown that the molecule undergoes hydrolysis in aqueous environments, leading to the formation of non-toxic byproducts. This characteristic aligns with current global efforts to develop eco-friendly chemical compounds.

In conclusion, N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide (CAS No. 708234-03-) represents a cutting-edge material with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.

708234-03-1 (N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide) 関連製品

- 2172464-27-4(2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)

- 2418734-96-8(tert-butyl 2-({3-(2-methoxy-2-oxoethyl)-5-sulfanylphenylmethyl}amino)acetate)

- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)

- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)

- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)

- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)

- 2116-84-9(1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane)

- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)